6-Deoxy-6-thio-b-cyclodextrin
Overview
Description
6-Deoxy-6-thio-β-cyclodextrin: is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds This compound is characterized by the substitution of a hydroxyl group at the sixth position of each glucose unit with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-thio-β-cyclodextrin typically involves the following steps:
Monotosylation: β-cyclodextrin is reacted with p-toluenesulfonyl chloride in the presence of a base to selectively introduce a tosyl group at the sixth position of each glucose unit.
Substitution with Thiol: The tosylated β-cyclodextrin is then treated with a thiol reagent, such as sodium hydrosulfide, to replace the tosyl group with a thiol group, yielding 6-Deoxy-6-thio-β-cyclodextrin
Industrial Production Methods: Industrial production of 6-Deoxy-6-thio-β-cyclodextrin follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-6-thio-β-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form inclusion complexes with various guest molecules due to the hydrophobic cavity of the cyclodextrin
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Complexation: The formation of inclusion complexes typically occurs in aqueous solutions
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Inclusion Complexes: Formed with various guest molecules
Scientific Research Applications
Chemistry: 6-Deoxy-6-thio-β-cyclodextrin is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. This property is exploited in catalysis, where the compound enhances the solubility and stability of metal nanoparticles .
Biology: In biological research, 6-Deoxy-6-thio-β-cyclodextrin is used to study protein-ligand interactions and drug delivery systems. Its ability to form inclusion complexes makes it a valuable tool for encapsulating and delivering hydrophobic drugs .
Medicine: The compound is investigated for its potential in drug delivery, particularly for improving the bioavailability and stability of therapeutic agents. It is also studied for its antimicrobial properties when complexed with metal ions .
Industry: In industrial applications, 6-Deoxy-6-thio-β-cyclodextrin is used in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .
Mechanism of Action
The primary mechanism by which 6-Deoxy-6-thio-β-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate guest molecules, thereby altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. Additionally, the thiol groups can interact with metal ions, forming stable complexes that exhibit unique catalytic and antimicrobial properties .
Comparison with Similar Compounds
6-Deoxy-6-amino-β-cyclodextrin: Similar to 6-Deoxy-6-thio-β-cyclodextrin but with amino groups instead of thiol groups.
6-Deoxy-6-bromo-β-cyclodextrin: Contains bromo groups at the sixth position of each glucose unit.
6-Deoxy-6-iodo-β-cyclodextrin: Contains iodo groups at the sixth position of each glucose unit
Uniqueness: 6-Deoxy-6-thio-β-cyclodextrin is unique due to the presence of thiol groups, which impart distinct chemical reactivity compared to other derivatives. The thiol groups enable the compound to form disulfide bonds and interact with metal ions, making it particularly valuable in catalysis and antimicrobial applications .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZFSOYQPJIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O28S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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